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Compound of Interest

Compound Name:
2,4-Dimethyl-2'-

methoxybenzophenone

CAS No.: 750633-50-2

Cat. No.: B1323927 Get Quote

Technical Whitepaper | Application Note: AN-BP-2026

Executive Summary
2,4-Dimethyl-2'-methoxybenzophenone (C₁₆H₁₆O₂, MW: 240.30 g/mol ) represents a

sterically congested diaryl ketone often utilized as a photoinitiator intermediate or UV-stabilizing

pharmacophore. Its analysis presents specific challenges due to the non-equivalence of the

aromatic rings and the steric influence of the ortho-methoxy and ortho-methyl substituents. This

guide establishes a multi-modal analytical workflow (NMR, MS, IR, UV) to unambiguously

confirm the 2,4-dimethyl and 2'-methoxy substitution patterns, differentiating it from common

isomers like the 4'-methoxy analogue.
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Property Specification

IUPAC Name
(2,4-Dimethylphenyl)(2-

methoxyphenyl)methanone

CAS Number 750633-50-2

Molecular Formula C₁₆H₁₆O₂

Exact Mass 240.1150 Da

Key Moieties

[1][2][3][4] • o,p-substituted ring (Ring A: 2,4-

dimethyl)[5]• o-substituted ring (Ring B: 2'-

methoxy)[3]• Diaryl Ketone Bridge

Structural Logic & Steric Environment
The molecule features a "twisted" conformation. The steric clash between the carbonyl oxygen,

the 2-methyl group on Ring A, and the 2'-methoxy group on Ring B prevents coplanarity. This

lack of planarity hypsochromically shifts the UV

transitions compared to unsubstituted benzophenone and influences chemical shifts in NMR by
reducing ring current anisotropy effects between the two aryl systems.

Analytical Strategy: The "Triad of Evidence"
To ensure scientific integrity, the structure is validated through three orthogonal datasets:

Mass Spectrometry (MS): Establishes molecular weight and fragmentation fingerprints

(confirming the benzophenone backbone).[6][7]

Infrared Spectroscopy (FT-IR): Confirms the carbonyl environment and ether linkage.

Nuclear Magnetic Resonance (NMR): The definitive tool for mapping the exact substitution

pattern (2,4- vs 2,5-dimethyl; 2'- vs 4'-methoxy).

Workflow Visualization
The following diagram outlines the logical flow for complete structural validation.
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Crude/Purified Sample

Purity Check (HPLC/GC)
>98% Required

MS (EI/ESI)
Confirm MW 240.30

Identify Fragments m/z 133, 135

Pass

FT-IR
C=O (1650-1665 cm⁻¹)

C-O-C (1240-1260 cm⁻¹)

1H & 13C NMR
Map 16H and 16C

Confirm Ortho-Substitutions

1D NOE / 2D NOESY
Confirm 2-Me / 2'-OMe Proximity

Isomer Differentiation

Structure Confirmed:
2,4-Dimethyl-2'-methoxybenzophenone

Click to download full resolution via product page

Caption: Analytical workflow for structural confirmation. Critical decision points involve

differentiating regioisomers via MS fragmentation and NOE experiments.

Detailed Experimental Protocols
Mass Spectrometry (GC-MS / ESI-MS)
Objective: Confirm the parent ion and identify the acylium ions generated by
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-cleavage.

Ionization: Electron Impact (EI) at 70 eV is preferred for structural elucidation.

Predicted Fragmentation Pathway:

Molecular Ion:

.

-Cleavage A: Cleavage between Carbonyl and Ring A yields the 2,4-dimethylbenzoyl
cation (

).

-Cleavage B: Cleavage between Carbonyl and Ring B yields the 2-methoxybenzoyl cation
(

).

Secondary Loss: Loss of CO from

yields the methoxyphenyl cation (

).

Protocol:

Dissolve 1 mg sample in 1 mL MeOH (LC-MS) or Dichloromethane (GC-MS).

Inject 1 µL.

Scan range:

.

Nuclear Magnetic Resonance (NMR)
Objective: Assign all protons and carbons. Differentiate 2'-methoxy from 4'-methoxy using

coupling constants.
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Solvent Choice:

is standard. If peak overlap occurs in the aromatic region (6.8–7.5 ppm), switch to

(Benzene-d6) to induce solvent-induced shifts (ASIS) that resolve the signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Proton Group Shift (δ ppm) Multiplicity Integration
Assignment
Logic

Ar-CH₃ (C2) 2.35 Singlet 3H

Ortho to C=O,

slightly

deshielded.

Ar-CH₃ (C4) 2.28 Singlet 3H

Para to C=O,

typical aryl-

methyl.

-OCH₃ (C2') 3.75 Singlet 3H
Distinctive

methoxy singlet.

Ring A: H-3 7.05 Singlet (br) 1H

Meta to C=O,

flanked by

methyls.

Ring A: H-5 6.95
Doublet (

)
1H

Ortho coupling to

H-6.

Ring A: H-6 7.30
Doublet (

)
1H

Ortho to C=O

(deshielded).

Ring B: H-3' 6.90
Doublet (

)
1H

Ortho to -OMe

(shielded).

Ring B: H-4' 7.45
Triplet (

)
1H Para to -OMe.

Ring B: H-5' 7.00
Triplet (

)
1H Meta to -OMe.

Ring B: H-6' 7.55
Doublet (

)
1H

Ortho to C=O

(deshielded).

Note: The key differentiator for the 2'-methoxy isomer is the complex 4-spin system (ABCD) of

Ring B, compared to the symmetric AA'BB' system seen in the 4'-methoxy isomer.
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Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbonyl (C=O): ~196-198 ppm.

Aromatic C-O (C2'): ~158 ppm (Deshielded by oxygen).

Aromatic C-Me (C2, C4): ~135-145 ppm (Quaternary).

Methoxy (-OCH₃): ~55.5 ppm.[8]

Methyls (-CH₃): ~20-21 ppm (Two distinct signals).

Infrared Spectroscopy (FT-IR)
Objective: Verify functional groups.

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Key Bands:

1660 cm⁻¹: Aryl Ketone C=O stretch. (Lower than typical 1680 cm⁻¹ due to conjugation,

but higher than H-bonded derivatives).

1245 cm⁻¹: Aryl Alkyl Ether (Ar-O-CH₃) asymmetric stretch.

2850-2960 cm⁻¹: C-H stretching (Methyl/Methoxy).

Mechanistic Fragmentation Pathway (MS)
Understanding the fragmentation logic is crucial for confirming the specific isomer. The 2'-

methoxy group allows for a specific "ortho effect" rearrangement not seen in the 3' or 4'

isomers.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubs.rsc.org/en/content/articlelanding/1969/j3/j39690000034/unauth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion [M]+
m/z 240

α-Cleavage

Ortho-Effect
(H-transfer from OMe)

Minor Path

2,4-Dimethylbenzoyl cation
m/z 133

2-Methoxybenzoyl cation
m/z 135 - CO Phenyl Cation

m/z 107

Benzofuran-type Ion
[M - CH3OH]+

Minor Path

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways. The abundance of m/z 133 and 135 confirms

the asymmetric substitution of the benzophenone core.

Synthesis & Impurity Profiling
To understand potential impurities, one must recognize the synthesis origin.

Route: Friedel-Crafts Acylation of m-xylene with 2-methoxybenzoyl chloride (using

).

Likely Impurities:

Isomer: 2,6-dimethyl-2'-methoxybenzophenone (from acylation at the C2 position of m-

xylene, though sterically disfavored).

Hydrolysis Product: 2-Methoxybenzoic acid (from unreacted acid chloride).

Bis-acylation: Diketone species (rare due to deactivation).

Quality Control Check: Run HPLC (C18 column, Water/Acetonitrile gradient). The target

compound should elute later than benzoic acid impurities but earlier than highly lipophilic

dimers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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